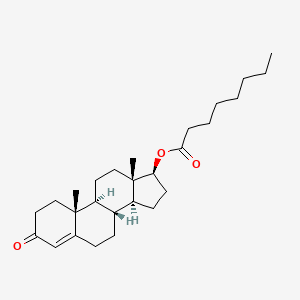
Acyclovir Impurity O (N-Hydroxymethyl Acyclovir), Technical Grade
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one is a chemical compound with the molecular formula C9H13N5O4 and a molecular weight of 255.23 g/mol . This compound is categorized under intermediates, impurities, metabolites, pharmaceutical standards, and fine chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves the selective alkylation at the 9 position of the purine ring. Starting with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, the process uses an acid-catalyzed phase transfer catalysis (PTC) process . The reaction conditions typically involve the use of an acid catalyst and a phase transfer catalyst to facilitate the alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one involves its interaction with molecular targets and pathways in biological systems. As a purine derivative, it can interact with nucleic acids and enzymes involved in DNA and RNA synthesis . The hydroxyl and amino groups in the compound facilitate its binding to specific molecular targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ganciclovir: A nucleoside analog structurally related to acyclovir, used as an antiviral medication.
Acyclovir: An antiviral medication used to treat herpes simplex virus infections.
2-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one: Another purine derivative with similar structural features.
Uniqueness
9-[(2-Hydroxyethoxy)-methyl]-2-[(hydroxymethyl)amino]-1,9-dihydro-6H-purin-6-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its presence as an impurity in acyclovir formulations highlights its relevance in pharmaceutical research and quality control .
Propiedades
Fórmula molecular |
C9H13N5O4 |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
9-(2-hydroxyethoxymethyl)-2-(hydroxymethylamino)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4/c15-1-2-18-5-14-3-10-6-7(14)12-9(11-4-16)13-8(6)17/h3,15-16H,1-2,4-5H2,(H2,11,12,13,17) |
Clave InChI |
DAUYKVFCWNUWLX-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1COCCO)N=C(NC2=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)









![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)


